Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
Enantiopure azetidinones, such as those derived from Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone, have been evaluated for their use in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from l-(+)-methionine and demonstrated high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidinones as chiral units in asymmetric induction reactions (Wang et al., 2008).
Antibacterial and Anticonvulsant Agents
Azetidinones have shown promise as antibacterial and anticonvulsant agents. Novel azetidinone derivatives synthesized through the condensation of 2, 4-dinitro phenyl hydrazine with various substituted aromatic aldehydes exhibited significant antibacterial and anticonvulsant activities, demonstrating the therapeutic potential of azetidinone derivatives (Rajasekaran & Murugesan, 2006).
Antileishmanial Activity
Research into azetidin-2-ones has also extended into antiparasitic activity, with specific compounds demonstrating notable antileishmanial activity against Leishmania major. This suggests a potential avenue for the development of new treatments for leishmaniasis (Singh et al., 2012).
Enzyme-mediated Transformations
The unique chemical structure of azetidinones also lends itself to interesting enzyme-mediated transformations. For example, AZD1979, a compound containing an azetidinone moiety, underwent a novel microsomal epoxide hydrolase-catalyzed hydration, demonstrating the metabolic pathways that these compounds can undergo and highlighting their stability and reactivity (Li et al., 2016).
Synthesis of Biologically Active Compounds
Finally, azetidinones have been utilized in the synthesis of biologically active compounds, such as the efficient synthesis of enantiopure 4-aminopiperidin-2-ones from 4-formylazetidin-2-ones. This method highlights the versatility of azetidinones in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Krishnaswamy et al., 2003).
Properties
IUPAC Name |
azetidin-3-yl-(4-hydroxy-3-methylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-6-12(3-2-9(7)13)10(14)8-4-11-5-8/h7-9,11,13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISVRIRWBQWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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